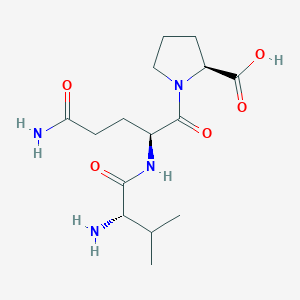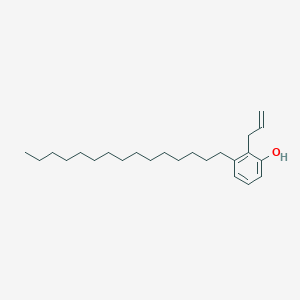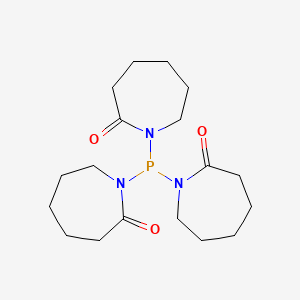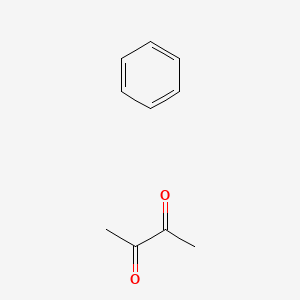
Benzene;butane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydrogenation of 2,3-butanediol: Diacetyl is produced industrially by the dehydrogenation of 2,3-butanediol.
Oxidative Dehydrogenation: A new process involves the oxidative dehydrogenation of butane-2,3-dione, which is thermodynamically preferred over other reactions.
Industrial Production Methods:
Fermentation: Diacetyl arises naturally as a byproduct of fermentation.
Dehydrogenation: Industrially, diacetyl is produced by the dehydrogenation of 2,3-butanediol.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Diacetyl can undergo oxidation reactions, leading to the formation of acetic acid.
Reduction: It can be reduced to form acetoin and 2,3-butanediol.
Hydrogenation: Hydrogenation of butane-2,3-dione with heterogeneous cinchona modified catalysts can produce ®-3-Hydroxybutan-2-one.
Common Reagents and Conditions:
Oxidative Dehydrogenation: Involves the use of oxidative agents under controlled conditions.
Hydrogenation: Utilizes Pt/Al₂O₃ cinchona catalysts under specific conditions.
Major Products:
Acetic Acid: Formed during oxidation reactions.
Acetoin and 2,3-Butanediol: Formed during reduction reactions.
®-3-Hydroxybutan-2-one: Formed during hydrogenation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Diacetyl is used as a flavoring agent in the food industry due to its buttery flavor .
- It is also used in the synthesis of various organic compounds.
Biology:
Medicine:
- Research is ongoing to understand the potential health effects of diacetyl exposure, particularly in occupational settings .
Industry:
Mecanismo De Acción
Diacetyl is produced during fermentation as a byproduct of valine synthesis. Yeast produces α-acetolactate, which escapes the cell and is spontaneously decarboxylated into diacetyl. The yeast then absorbs the diacetyl and reduces the ketone groups to form acetoin and 2,3-butanediol . The molecular targets and pathways involved include the enzymes responsible for the decarboxylation and reduction processes.
Comparación Con Compuestos Similares
Acetoin: A reduction product of diacetyl with a similar structure but only one carbonyl group.
2,3-Butanediol: Another reduction product of diacetyl with two hydroxyl groups instead of carbonyl groups.
Acetic Acid: An oxidation product of diacetyl with a carboxyl group.
Uniqueness:
Propiedades
Número CAS |
152685-50-2 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
benzene;butane-2,3-dione |
InChI |
InChI=1S/C6H6.C4H6O2/c1-2-4-6-5-3-1;1-3(5)4(2)6/h1-6H;1-2H3 |
Clave InChI |
AJEYQZVNHTXDRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)C.C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


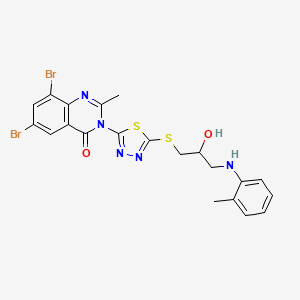
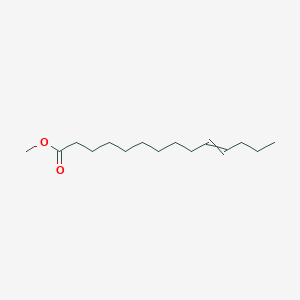
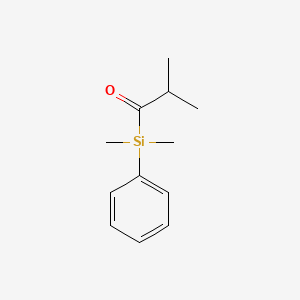
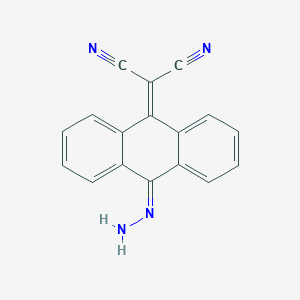
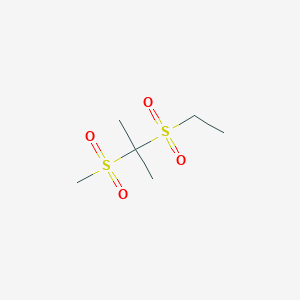

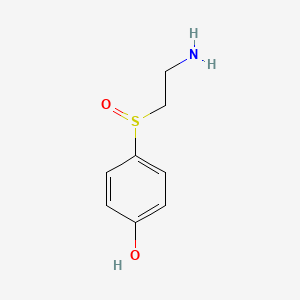

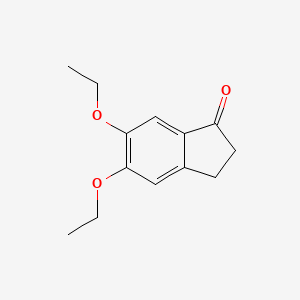
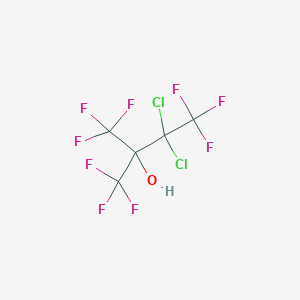
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
